molecular formula C23H33N3O B6097128 [3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol

[3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol

Cat. No.: B6097128
M. Wt: 367.5 g/mol
InChI Key: FLIATEBLEZVECX-UHFFFAOYSA-N
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Description

[3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyclohexyl-pyrazole moiety, and a methanol group

Properties

IUPAC Name

[3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c27-18-23(14-19-8-3-1-4-9-19)12-7-13-26(17-23)16-21-15-24-25-22(21)20-10-5-2-6-11-20/h1,3-4,8-9,15,20,27H,2,5-7,10-14,16-18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIATEBLEZVECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)CN3CCCC(C3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, cyclohexylamine, and pyrazole.

    Step 1: The piperidine ring is first functionalized by reacting it with benzyl chloride in the presence of a base like sodium hydroxide to form 3-benzylpiperidine.

    Step 2: The cyclohexyl-pyrazole moiety is synthesized separately by reacting cyclohexylamine with pyrazole under acidic conditions.

    Step 3: The two synthesized intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Step 4: Finally, the methanol group is introduced by reducing the corresponding ketone or aldehyde derivative using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrazole ring, using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Aldehyde, carboxylic acid.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent in treating various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the synthesis of specialty chemicals and intermediates.
  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of [3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it may bind to hydrophobic pockets within proteins, influencing their function.

Comparison with Similar Compounds

  • [3-benzyl-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol
  • [3-benzyl-1-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol

Uniqueness:

  • The presence of the cyclohexyl group in [3-benzyl-1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol imparts unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
  • The combination of the piperidine ring with the cyclohexyl-pyrazole moiety is relatively rare, making this compound a valuable subject for further research.

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